molecular formula C18H12Cl2N2O3S B2497725 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477556-63-1

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2497725
CAS No.: 477556-63-1
M. Wt: 407.27
InChI Key: WOXUXUBBOSLHTF-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,4-dichlorophenyl group and linked to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. Its structure combines halogenated aromatic systems with heterocyclic frameworks, a design frequently observed in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)8-11)14-9-26-18(21-14)22-17(23)10-1-4-15-16(7-10)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXUXUBBOSLHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

C16H13Cl2N3OS\text{C}_{16}\text{H}_{13}\text{Cl}_{2}\text{N}_{3}\text{OS}

Key physical properties include:

  • Molecular Weight : 364.25 g/mol
  • Density : 1.506 g/cm³
  • LogP : 5.847 (indicating lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within the cell. Research suggests that it may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of various signaling pathways.

Antitumor Activity

Studies have shown that compounds with similar thiazole and benzodioxane moieties exhibit significant antitumor activity. For instance, derivatives of benzodioxane have been reported to inhibit cell proliferation in several cancer types, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.

Biological Activity Overview

Activity Description
Anticancer Induces apoptosis in cancer cells; effective against breast and lung cancers .
Anti-inflammatory Exhibits potential anti-inflammatory properties; may inhibit inflammatory mediators .
Antimicrobial Some derivatives show activity against various bacterial strains .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that a compound structurally related to this compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . This indicates a potent inhibitory effect on cancer cell viability.
  • Anti-inflammatory Effects :
    • Research has highlighted that certain benzodioxane derivatives can reduce inflammation markers in vitro. For example, compounds with acetic acid substitutions showed notable anti-inflammatory activity through the inhibition of COX enzymes .
  • Antimicrobial Activity :
    • In vitro tests have revealed that some thiazole-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been explored for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways related to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Animal studies indicated that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This property positions it as a candidate for developing treatments for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria. The results indicated that it inhibited bacterial growth at low concentrations and was effective in biofilm disruption .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound was found to significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduced apoptosis in breast and lung cancer cells
Anti-inflammatoryReduced levels of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Analogs

  • BT4 (N-[4-(3-Bromophenyl)-3-(2,4-Difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine)

    • Structural Differences : Replaces the 2,4-dichlorophenyl group with 3-bromophenyl and 2,4-difluorophenyl substituents. The benzothiazole ring replaces the benzodioxine-carboxamide moiety.
    • Activity : Demonstrated anticancer activity at the National Institute of Cancer (NCI), with toxicity assessed via the Toxi-light assay .
    • Key Insight : Halogen positioning (bromo vs. chloro) and fluorination may influence target selectivity and potency.
  • N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS 790237-66-0)

    • Structural Differences : Features a 4-acetamidophenyl group on the thiazole instead of 2,4-dichlorophenyl, and includes a 5-oxopyrrolidine ring.
    • Molecular Data : Molecular formula C₂₄H₂₂N₄O₅S, molar mass 478.52 g/mol .
    • Key Insight : The acetamido group may enhance solubility but reduce lipophilicity compared to dichlorophenyl.

Oxadiazole-Based Analogs

  • N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 891137-31-8)
    • Structural Differences : Substitutes the thiazole ring with a 1,3,4-oxadiazole core and shifts chlorine atoms to the 2,5-positions on the phenyl group.
    • Key Insight : Oxadiazoles often exhibit improved metabolic stability compared to thiazoles, but chlorine positioning (2,5 vs. 2,4) may alter binding affinity in target proteins .

Agrochemical and Neurological Analogs

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)
    • Structural Differences : Lacks the thiazole-benzodioxine system but shares a dichlorophenyl group.
    • Activity : Used as a herbicide, highlighting the role of dichlorophenyl groups in disrupting plant enzymatic pathways .
  • Rimonabant (SR141716A) Structural Differences: Contains a pyrazole core with 2,4-dichlorophenyl and 4-chlorophenyl groups. Activity: Cannabinoid receptor antagonist, demonstrating that dichlorophenyl-substituted compounds can modulate neurological targets .

Comparative Data Table

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Thiazole 2,4-Dichlorophenyl, benzodioxine Not provided Inferred from analogs
BT4 Thiazole 3-Bromophenyl, 2,4-difluorophenyl Not provided Anticancer
CAS 790237-66-0 Thiazole 4-Acetamidophenyl, benzodioxine 478.52 Not provided
CAS 891137-31-8 Oxadiazole 2,5-Dichlorophenyl, benzodioxine Not provided Not provided
Rimonabant Pyrazole 2,4-Dichlorophenyl, 4-chlorophenyl 509.80 (hydrochloride) Cannabinoid receptor antagonist

Key Research Findings and Implications

Halogen Effects: The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to non-halogenated or mono-halogenated analogs.

Heterocyclic Core Impact : Thiazole-based compounds (e.g., BT4) are associated with anticancer activity, while oxadiazoles (e.g., CAS 891137-31-8) may offer better pharmacokinetic profiles .

Toxicity Considerations : Compounds with dichlorophenyl groups (e.g., etobenzanid) often require rigorous toxicity profiling, suggesting the need for Toxi-light or similar assays for the target compound .

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